3,5-Pyridinedicarboxylic acid, 4-methyl-, also known as 4-methyl-3,5-pyridinedicarboxylic acid, is a nitrogen-containing heterocyclic compound that belongs to the class of pyridinedicarboxylic acids. This compound features a pyridine ring substituted with two carboxylic acid groups at the 3 and 5 positions and a methyl group at the 4 position. It is of particular interest in various scientific fields due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
3,5-Pyridinedicarboxylic acid, 4-methyl- can be derived from natural sources or synthesized through various chemical methods. It is classified under the category of dicarboxylic acids and is part of the broader group of pyridine derivatives. Its structure can be represented by the molecular formula and has a molecular weight of approximately 185.17 g/mol.
The synthesis of 3,5-Pyridinedicarboxylic acid, 4-methyl- can be achieved through several methods:
The specific conditions for the synthesis often include controlled temperatures (typically between 75°C to 90°C), precise molar ratios of reactants, and careful monitoring of pH levels during the reaction to optimize yield and purity.
The molecular structure of 3,5-Pyridinedicarboxylic acid, 4-methyl- features:
CC1=C(C(=C(N=C1C(=O)O)C(=O)O)C)C
.3,5-Pyridinedicarboxylic acid, 4-methyl- can participate in various chemical reactions typical for carboxylic acids:
The reactivity of this compound is influenced by its functional groups. The carboxylic acids are generally reactive towards nucleophiles and can undergo condensation reactions under acidic or basic conditions.
The mechanism of action for compounds like 3,5-Pyridinedicarboxylic acid, 4-methyl- typically involves:
The reaction pathways can vary significantly based on environmental conditions (e.g., pH, temperature) and the presence of catalysts.
These properties make it suitable for various applications in organic synthesis and material science.
3,5-Pyridinedicarboxylic acid, 4-methyl- has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2